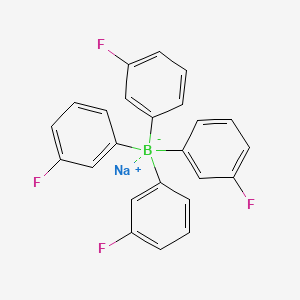
Sodium tetrakis(3-fluorophenyl)borate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tetrakis(3-fluorophenyl)borate(1-) is an organoboron compound known for its unique chemical properties. It is a sodium salt with the molecular formula C32H12BF24Na. This compound is characterized by its high thermal stability and resistance to acids and oxidants . It is commonly used in various chemical reactions and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tetrakis(3-fluorophenyl)borate(1-) can be synthesized using boron trifluoride and 3,5-bis(trifluoromethyl)phenylmagnesium iodide as major components . The reaction typically involves the following steps:
- Preparation of 3,5-bis(trifluoromethyl)phenylmagnesium iodide.
- Reaction of the prepared Grignard reagent with boron trifluoride.
- Isolation and purification of the sodium salt.
Industrial Production Methods: Industrial production of sodium tetrakis(3-fluorophenyl)borate(1-) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium tetrakis(3-fluorophenyl)borate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the borate anion.
Oxidation and Reduction Reactions: The compound is stable against oxidation and reduction, making it useful in reactions requiring such conditions.
Common Reagents and Conditions:
Reagents: Common reagents include Grignard reagents, boron trifluoride, and various organic solvents.
Conditions: Reactions are typically carried out under inert atmospheres to prevent oxidation and moisture interference.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with Grignard reagents can yield various organoboron compounds .
Scientific Research Applications
Sodium tetrakis(3-fluorophenyl)borate(1-) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium tetrakis(3-fluorophenyl)borate(1-) exerts its effects involves its ability to stabilize cationic species and facilitate various chemical transformations. The borate anion acts as a strong Lewis acid, enabling the activation of substrates and promoting reaction pathways that would otherwise be less favorable . This makes it a valuable catalyst in many organic reactions.
Comparison with Similar Compounds
Sodium tetrakis(4-fluorophenyl)borate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Potassium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate: Another borate salt with similar properties but different cation, affecting solubility and reactivity.
Uniqueness: Sodium tetrakis(3-fluorophenyl)borate(1-) is unique due to its high thermal stability, resistance to acids and oxidants, and its ability to act as a strong Lewis acid. These properties make it particularly useful in applications requiring robust and stable reagents .
Properties
CAS No. |
26603-18-9 |
|---|---|
Molecular Formula |
C24H16BF4Na |
Molecular Weight |
414.2 g/mol |
IUPAC Name |
sodium;tetrakis(3-fluorophenyl)boranuide |
InChI |
InChI=1S/C24H16BF4.Na/c26-21-9-1-5-17(13-21)25(18-6-2-10-22(27)14-18,19-7-3-11-23(28)15-19)20-8-4-12-24(29)16-20;/h1-16H;/q-1;+1 |
InChI Key |
UHRUUHICZDJQRR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC=C1)F)(C2=CC(=CC=C2)F)(C3=CC(=CC=C3)F)C4=CC(=CC=C4)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


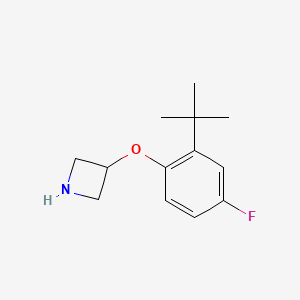
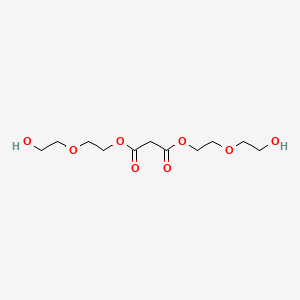
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)

![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)
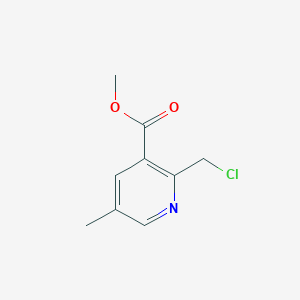
![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
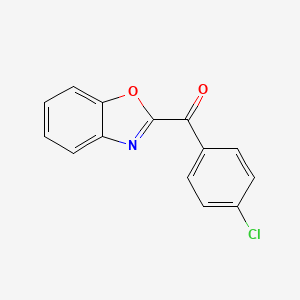
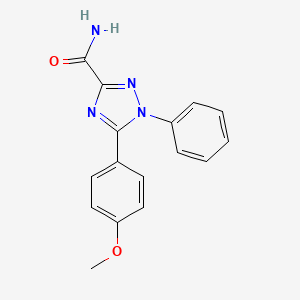
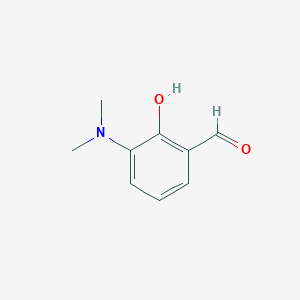
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14134084.png)
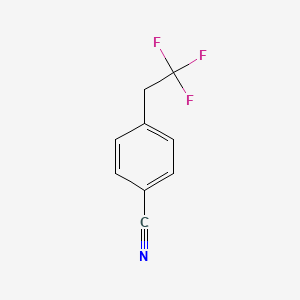
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B14134092.png)
![N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide](/img/structure/B14134095.png)
